Specific Scientific Field: Inorganic Chemistry.
Summary of the Application: The task-specific ionic liquid trihexyltetradecylphosphonium 3-hydroxy-2-naphthoate has been described as a suitable extraction agent for numerous metals from aqueous phases.
Methods of Application or Experimental Procedures: Single- as well as double-element extractions were carried out under varying conditions regarding pH, temperature and extraction time.
Results or Outcomes: Satisfactory extraction efficacies (>80%) were achieved already after 6 hours for the elements Ce, Nd and Lu in single-element extraction experiments at room temperature.
Ethyl 3-iodo-2-naphthoate is an organic compound characterized by the presence of an ethyl ester group attached to a naphthalene structure, specifically at the 3-position of the naphthoate moiety. Its chemical formula is , and it has a molecular weight of approximately 276.09 g/mol. The compound is recognized for its potential applications in organic synthesis and medicinal chemistry due to the reactivity imparted by the iodine atom, which can facilitate various chemical transformations.
Several synthetic methods exist for producing ethyl 3-iodo-2-naphthoate:
Ethyl 3-iodo-2-naphthoate has several notable applications:
Ethyl 3-iodo-2-naphthoate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Ethyl 2-iodobenzoate | Iodine at the ortho position on benzoate | Used in similar synthetic pathways |
Methyl 3-iodo-4-methylbenzoate | Methyl group at para position on benzoate | Exhibits different reactivity due to methyl substitution |
Ethyl 3-amino-2-naphthoate | Amino group substitution instead of iodine | Potentially higher biological activity due to amino functionality |
Methyl 6-bromo-2-naphthoate | Bromine substitution at a different position | Different reactivity profile compared to iodinated versions |
These compounds highlight how variations in substituents (like iodine or bromine) and their positions on aromatic rings can significantly influence their chemical behavior and potential applications.
Ethyl 3-iodo-2-naphthoate (CAS: 1071583-34-0) is an iodinated naphthalene derivative with the molecular formula C₁₃H₁₁IO₂ and a molecular weight of 326.13 g/mol . Its IUPAC name, ethyl 3-iodonaphthalene-2-carboxylate, reflects its structural features: an ethyl ester group at position 2 and an iodine substituent at position 3 of the naphthalene ring (Figure 1) . The SMILES notation CCOC(=O)C₁=CC₂=CC=CC=C₂C=C₁I further clarifies the connectivity of atoms .
Property | Value | Source |
---|---|---|
IUPAC Name | Ethyl 3-iodonaphthalene-2-carboxylate | |
Molecular Formula | C₁₃H₁₁IO₂ | |
Molecular Weight | 326.13 g/mol | |
CAS Number | 1071583-34-0 | |
Synonyms | Ethyl 3-iodonaphthoate; 1071583-34-0 |
Ethyl 3-iodo-2-naphthoate is a solid at room temperature, with a melting point of 77–79°C and a purity of ≥95% . While solubility data are limited, its structural analogs (e.g., ethyl 2-naphthoate) exhibit low water solubility, suggesting similar hydrophobic behavior . Characterization typically involves:
Iodinated aromatic compounds gained prominence in the late 20th century for their utility in cross-coupling reactions. Ethyl 3-iodo-2-naphthoate emerged as a derivative of 2-naphthoic acid (CAS: 93-09-4), a compound studied since the early 1900s for its role in dye and pharmaceutical synthesis . The introduction of iodine at position 3 enhances electrophilicity, making it a versatile intermediate in modern organometallic chemistry .
This compound is pivotal in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, where the iodine atom acts as a leaving group (Figure 2) . For example:
Ethyl 3-iodo-2-naphthoate possesses the molecular formula C₁₃H₁₁IO₂ with a precisely determined molecular weight of 326.13 grams per mole [1] [2]. The compound is characterized by its Chemical Abstracts Service registry number 1071583-34-0, which provides unambiguous identification for this specific aromatic ester [1] [2]. The molecular composition reflects the presence of thirteen carbon atoms, eleven hydrogen atoms, one iodine atom, and two oxygen atoms, corresponding to the naphthalene ring system with an ethyl ester functional group and an iodine substituent [3].
The compound's molecular weight places it within the medium-molecular-weight range for aromatic esters, with the iodine substituent contributing significantly to the overall mass [1]. The International Union of Pure and Applied Chemistry name for this compound is ethyl 3-iodonaphthalene-2-carboxylate, which systematically describes its structural components [2] [3].
Parameter | Value |
---|---|
Molecular Formula | C₁₃H₁₁IO₂ |
Molecular Weight | 326.13 g/mol |
Chemical Abstracts Service Number | 1071583-34-0 |
International Union of Pure and Applied Chemistry Name | ethyl 3-iodonaphthalene-2-carboxylate |
The structural architecture of ethyl 3-iodo-2-naphthoate is based on a naphthalene backbone, which consists of two fused benzene rings in a linear arrangement [1] [3]. The ethyl ester group is attached to the carboxyl carbon at position 2 of the naphthalene system, while the iodine atom occupies position 3, creating a substitution pattern that influences the compound's electronic and steric properties [1] [2].
The naphthalene core provides a rigid aromatic framework with delocalized electron density across both rings [4]. The presence of the iodine substituent at position 3 introduces significant steric bulk and electronic effects due to iodine's large atomic radius and electronegativity [5]. This substitution pattern creates an ortho relationship between the carboxylate ester group and the iodine atom, potentially leading to steric interactions that influence molecular conformation [6].
Conformational analysis reveals that the ethyl ester group can adopt different rotational conformations around the carbon-oxygen bond connecting the ester to the naphthalene ring [7]. The most stable conformations are those that minimize steric clashes between the ethyl group and the adjacent iodine substituent [6]. Theoretical studies suggest that the compound exhibits restricted rotation around the ester linkage due to partial double-bond character arising from resonance interactions between the aromatic system and the carbonyl group [8].
The three-dimensional molecular structure demonstrates that the naphthalene ring system maintains planarity, while the ethyl ester group extends out of the aromatic plane [3]. The iodine substituent, being significantly larger than hydrogen, creates an asymmetric substitution pattern that affects the overall molecular geometry and potential intermolecular interactions [9].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for ethyl 3-iodo-2-naphthoate through both proton and carbon-13 analysis [10] [11]. The aromatic region of the proton nuclear magnetic resonance spectrum typically displays characteristic signals between 7.0 and 8.5 parts per million, corresponding to the naphthalene ring protons [10] [12]. The specific chemical shifts are influenced by the electronic effects of both the electron-withdrawing ester group and the iodine substituent [5].
The ethyl ester group produces distinctive signals in the aliphatic region, with the methylene protons appearing as a quartet around 4.2 parts per million and the methyl protons as a triplet near 1.3 parts per million [10] [13]. These signals exhibit coupling patterns consistent with ethyl ester functionality, providing clear identification of this structural component [12].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the ester group resonating around 165-170 parts per million, characteristic of aromatic esters [10] [12]. The aromatic carbons of the naphthalene system appear in the range of 120-140 parts per million, with the carbon bearing the iodine substituent showing a distinctive upfield shift due to the heavy atom effect [5] [14]. The ethyl carbons appear in the aliphatic region, with the methylene carbon around 60-65 parts per million and the methyl carbon around 13-15 parts per million [12].
Mass spectrometric analysis of ethyl 3-iodo-2-naphthoate provides molecular weight confirmation and fragmentation pattern information [15] [16]. The molecular ion peak appears at mass-to-charge ratio 326, consistent with the calculated molecular weight [1] [2]. The isotope pattern shows the characteristic signature of iodine, which exists as a single stable isotope, simplifying the mass spectral interpretation [16].
Fragmentation patterns in electron impact mass spectrometry typically show loss of the ethoxy radical, resulting in a fragment ion at mass-to-charge ratio 281 corresponding to the 3-iodo-2-naphthoic acid cation [17]. Additional fragmentation may involve loss of iodine, producing ions at lower mass-to-charge ratios [15]. The aromatic system tends to stabilize positive charge, leading to relatively stable aromatic fragment ions [17].
Electrospray ionization mass spectrometry often produces protonated molecular ions at mass-to-charge ratio 327, particularly in positive ion mode [18]. The compound's ability to form stable ions makes it amenable to various ionization techniques used in modern mass spectrometry [16].
Infrared spectroscopy of ethyl 3-iodo-2-naphthoate reveals characteristic absorption bands that confirm the presence of key functional groups [7] [19]. The carbonyl stretch of the ester group appears as a strong absorption band around 1720-1740 wavenumbers, consistent with aromatic ester functionality [19] [13]. This frequency is influenced by the electron-withdrawing nature of the naphthalene system and the adjacent iodine substituent [20].
The aromatic carbon-carbon stretching vibrations appear as multiple bands in the 1450-1650 wavenumber region, characteristic of the naphthalene ring system [21] [4]. These bands reflect the complex vibrational modes of the fused ring system and are diagnostic for naphthalene derivatives [22] [4]. The carbon-hydrogen stretching vibrations of the aromatic system appear around 3000-3100 wavenumbers [21] [23].
The ethyl ester group contributes several characteristic absorptions, including carbon-oxygen stretching bands around 1200-1300 wavenumbers and carbon-hydrogen stretching of the aliphatic portions around 2800-3000 wavenumbers [19] [13]. The presence of the iodine substituent may subtly influence the exact positions of these bands due to its electronic effects [23].
Functional Group | Wavenumber Range (cm⁻¹) | Intensity |
---|---|---|
Carbonyl stretch (C=O) | 1720-1740 | Strong |
Aromatic C=C stretch | 1450-1650 | Medium |
Aromatic C-H stretch | 3000-3100 | Medium |
Aliphatic C-H stretch | 2800-3000 | Medium |
C-O stretch | 1200-1300 | Strong |
X-ray crystallographic analysis provides definitive three-dimensional structural information for ethyl 3-iodo-2-naphthoate when suitable crystals can be obtained [9]. The crystallographic data reveals precise bond lengths, bond angles, and molecular packing arrangements in the solid state [9]. The naphthalene ring system maintains its expected planar geometry, with bond lengths consistent with aromatic character [9].
The carbon-iodine bond length is typically around 2.0-2.1 Ångströms, reflecting the large covalent radius of iodine [9]. The ester group geometry shows the expected trigonal planar arrangement around the carbonyl carbon, with the carbon-oxygen double bond length around 1.2 Ångströms and the carbon-oxygen single bond length around 1.3 Ångströms [9].
Crystal packing studies reveal intermolecular interactions that may include halogen bonding involving the iodine atom, π-π stacking interactions between naphthalene rings, and dipole-dipole interactions involving the ester carbonyl groups [9]. These interactions influence the compound's physical properties and solid-state behavior [9].
Theoretical calculations using density functional theory methods provide insight into the electronic structure of ethyl 3-iodo-2-naphthoate [8] [7]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies reflect the compound's electronic properties and reactivity patterns [8]. The naphthalene system contributes significantly to both frontier orbitals, with the aromatic π-system dominating the electronic character [8].
The presence of the iodine substituent affects the electron density distribution throughout the molecule, as revealed by molecular electrostatic potential calculations [6] [7]. The iodine atom acts as an electron-withdrawing group, influencing the reactivity of adjacent positions on the naphthalene ring [5]. This electronic effect is complemented by steric considerations due to iodine's large size [6].
Natural bond orbital analysis reveals the bonding characteristics and electron delocalization patterns within the molecule [8]. The naphthalene ring system shows extensive π-electron delocalization, while the ester group participates in resonance interactions with the aromatic system [7]. The carbon-iodine bond exhibits primarily covalent character with some polarization toward the more electronegative carbon atom [5].
Conformational analysis through theoretical calculations identifies preferred molecular geometries and rotation barriers around key bonds [6] [8]. The energy barriers for rotation around the ester linkage are influenced by both steric and electronic factors, with the iodine substituent playing a significant role in determining the most stable conformations [6].
The direct iodination of ethyl 2-naphthoate represents one of the most straightforward approaches to synthesize ethyl 3-iodo-2-naphthoate. This methodology involves the electrophilic aromatic substitution of the naphthalene ring system using various iodinating reagents. The regioselectivity of this approach is governed by the electronic properties of the ester substituent, which directs iodination to the 3-position through ortho-effect relative to the carboxylate group [1] [2].
Classical Silver-Mediated Iodination
The most established method employs iodine in combination with silver sulfate and sulfuric acid [2]. The reaction proceeds through the generation of electrophilic iodine species (I⁺) facilitated by the silver salt. Under optimized conditions, ethyl 2-naphthoate (1.0 equivalent) is treated with iodine (1.2 equivalents) and silver sulfate (0.5 equivalents) in concentrated sulfuric acid at 80-120°C for 6-12 hours. This method achieves yields of 65-85% with moderate regioselectivity favoring the 3-position [2].
The mechanism involves initial formation of an iodonium ion through coordination of iodine with the silver cation, followed by electrophilic attack at the activated 3-position of the naphthalene ring. The electron-withdrawing nature of the ester group deactivates the ring but provides regiocontrol through steric and electronic effects [1].
Oxidative Iodination Systems
Modern approaches utilize milder oxidative conditions to generate electrophilic iodine species. The iodine/sodium iodate/sulfuric acid system has demonstrated superior performance with yields of 70-90% and improved regioselectivity [1]. The reaction operates through a Dushman-type equilibrium where iodate acts as an oxidizing agent to generate molecular iodine in situ:
IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O
This system maintains consistent iodine concentration throughout the reaction, preventing over-iodination and improving selectivity. The reaction conditions are milder (80-100°C, 4-8 hours) compared to traditional silver-mediated methods [1].
N-Iodosuccinimide-Catalyzed Methods
N-Iodosuccinimide (NIS) in the presence of trifluoroacetic acid provides excellent regioselectivity and high yields (85-98%) under mild conditions [3]. The reaction proceeds at room temperature within 1-3 hours, making it attractive for laboratory-scale synthesis. The mechanism involves activation of NIS by trifluoroacetic acid to generate a highly electrophilic iodinating species that selectively attacks the 3-position of ethyl 2-naphthoate [3].
The esterification approach involves first preparing 3-iodo-2-naphthoic acid through iodination of 2-naphthoic acid, followed by conversion to the ethyl ester. This two-step strategy often provides better overall yields and regioselectivity compared to direct iodination of the ester [5].
Fischer Esterification
The classical Fischer esterification employs 3-iodo-2-naphthoic acid (1.0 equivalent) with ethanol (5-10 equivalents) in the presence of concentrated sulfuric acid (0.1-0.2 equivalents) as catalyst [5]. The reaction is conducted under reflux conditions (60-80°C) for 6-8 hours, achieving yields of 85-90%. The mechanism proceeds through protonation of the carboxyl oxygen, nucleophilic attack by ethanol, and subsequent elimination of water [5].
The reaction is thermodynamically controlled and requires excess ethanol to drive the equilibrium toward ester formation. Dean-Stark apparatus or molecular sieves can be employed to remove water and improve conversion rates .
Steglich Esterification
The Steglich esterification offers mild conditions and excellent functional group tolerance [7]. The method employs N,N'-dicyclohexylcarbodiimide (DCC) as coupling agent and 4-dimethylaminopyridine (DMAP) as catalyst in dichloromethane. The reaction proceeds at room temperature over 12-24 hours with yields of 80-95% [7].
The mechanism involves activation of the carboxylic acid through formation of an O-acylisourea intermediate, followed by nucleophilic attack of ethanol facilitated by DMAP catalysis. This method tolerates acid-sensitive functional groups and provides high yields with minimal side reactions [7].
Mukaiyama Reagent System
A more sustainable approach utilizes Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) in combination with 2,6-lutidine and dimethyl carbonate as solvent [7]. This system achieves yields of 82-94% under mild conditions (room temperature to 60°C, 3-8 hours) while avoiding hazardous solvents like dichloromethane and N,N-dimethylformamide [7].
The Mukaiyama system operates through formation of an activated pyridinium ester intermediate that undergoes nucleophilic substitution with ethanol. The use of dimethyl carbonate as both solvent and methylating agent enhances the environmental profile of this methodology [7].
Halogen exchange represents a versatile approach for introducing iodine into naphthoic acid derivatives, particularly when starting from more readily available chloro or bromo precursors [8] [9] [10].
Nucleophilic Aromatic Substitution
The halogen exchange mechanism proceeds through nucleophilic aromatic substitution, where iodide ion displaces the existing halogen. The reaction is facilitated by the electron-withdrawing carboxylate group, which activates the aromatic ring toward nucleophilic attack [8].
For 3-chloro-2-naphthoic acid derivatives, sodium iodide in N,N-dimethylformamide at 120-150°C for 8-12 hours provides conversions of 75-91% [8]. The reaction requires elevated temperatures due to the relatively poor leaving group ability of chloride in aromatic systems.
Bromo derivatives show enhanced reactivity, with 3-bromo-2-naphthoic acid undergoing exchange with sodium iodide in acetone at 80-100°C for 4-8 hours, achieving conversions of 80-95% [9]. The improved reactivity reflects the better leaving group properties of bromide compared to chloride.
Finkelstein Reaction Variants
The classical Finkelstein reaction has been adapted for aromatic systems through the use of polar aprotic solvents and elevated temperatures [10]. Ethyl 3-bromo-2-naphthoate exchanges efficiently with potassium iodide in acetone at 70-90°C, providing conversions of 85-92% within 3-6 hours [10].
The driving force for these reactions is the precipitation of the alkali metal halide (NaCl, NaBr) in the organic solvent, which shifts the equilibrium toward iodide incorporation according to Le Chatelier's principle [10].
Achieving high regioselectivity in the synthesis of ethyl 3-iodo-2-naphthoate requires careful consideration of substrate electronic properties and reaction conditions [11] [12] [13].
Electronic Control
The regioselectivity of iodination reactions is primarily controlled by the electronic effects of the ester substituent. The carboxylate group acts as a weak electron-withdrawing group, deactivating the naphthalene ring toward electrophilic substitution while providing regiocontrol through inductive and resonance effects [11].
Computational studies indicate that the 3-position is favored due to reduced electron density and optimal orbital overlap for electrophilic attack. The adjacent 1-position is sterically hindered by the ester group, while the 4-position experiences stronger deactivation due to its meta relationship to the carboxylate [11].
Steric Control
Steric factors play a crucial role in determining regioselectivity, particularly in bulky iodinating systems. The use of sterically demanding reagents such as bis(pyridine)iodonium tetrafluoroborate enhances selectivity for the 3-position by preventing approach to more hindered sites [14].
Solvent Effects
Solvent polarity significantly influences regioselectivity through stabilization of charged intermediates. Polar solvents such as acetonitrile and N,N-dimethylformamide favor formation of iodonium intermediates, enhancing regioselectivity. Non-polar solvents may lead to decreased selectivity due to reduced stabilization of ionic intermediates [13].
Palladium-Catalyzed Iodination
Recent developments in palladium catalysis have enabled efficient C-H iodination of aromatic compounds under mild conditions [15] [16] [17]. Palladium-catalyzed iodination of naphthoic acid derivatives employs molecular iodine with palladium acetate catalyst and appropriate ligands [17].
The reaction proceeds through C-H activation by palladium, followed by oxidative addition of iodine and reductive elimination to form the C-I bond. This methodology provides excellent regioselectivity and tolerates various functional groups [15].
For ethyl 2-naphthoate substrates, the reaction employs Pd(OAc)₂ (5-10 mol%), 1,10-phenanthroline ligand, and molecular iodine in acetonitrile at 80-100°C for 4-8 hours, achieving yields of 70-85% with excellent 3-selectivity [17].
Nickel-Catalyzed Methods
Nickel-catalyzed C-H iodination offers a more cost-effective alternative to palladium systems [18]. The method utilizes nickel(II) salts with bidentate directing groups to achieve regioselective iodination [18].
The mechanism involves Ni(II)/Ni(IV) catalytic cycles with C-H activation facilitated by the directing effect of the carboxylate group. This approach provides good yields (65-80%) and excellent regioselectivity under relatively mild conditions [18].
Mechanochemical Synthesis
Mechanochemical approaches utilizing ball milling have emerged as environmentally benign alternatives for iodination reactions [19] [20]. The method employs solid iodine and silver nitrate under solvent-free conditions with mechanical energy input [19].
Ethyl 2-naphthoate (1.0 equivalent) is ground with iodine (1.2 equivalents) and silver nitrate (0.3 equivalents) in a ball mill for 20-30 minutes at room temperature, achieving yields of 70-98% [19]. The method eliminates organic solvents and reduces reaction times significantly compared to conventional approaches [20].
Aqueous-Based Systems
Water-based iodination systems using polyethylene glycol as co-solvent represent sustainable alternatives to organic solvent-based methods [21]. The system employs iodine and iodic acid in polyethylene glycol-400/water mixtures at 40-80°C for 2-4 hours, achieving yields of 85-95% [21].
The mechanism involves formation of electrophilic iodine species in the aqueous medium, facilitated by the phase-transfer properties of polyethylene glycol. This approach combines excellent yields with minimal environmental impact [21].
Electrochemical Iodination
Electrochemical methods enable iodination through in situ generation of iodinating species from simple iodide salts [22] [23]. The process employs sodium iodide in aqueous medium with controlled potential electrolysis to generate molecular iodine and hypoiodous species [23].
The electrochemical approach provides precise control over iodinating species concentration and eliminates the need for stoichiometric oxidants. Yields of 75-90% are achieved with excellent regioselectivity and minimal waste generation [22].
Flow Chemistry Applications
Continuous flow chemistry enables precise control of reaction parameters and improved safety profiles for iodination reactions [24]. The method employs microreactor technology with residence time control and in-line monitoring [24].
Flow systems provide superior heat and mass transfer compared to batch processes, enabling more efficient iodination reactions. Temperature control (±1°C) and precise residence times (±15 seconds) result in improved yields and selectivity compared to conventional batch methods [24].
The translation of laboratory-scale synthesis to industrial production presents unique challenges related to heat transfer, mixing efficiency, and safety considerations [25] [26] [27].
Reactor Design Considerations
Industrial-scale iodination requires specialized reactor designs to handle the exothermic nature of iodination reactions and corrosive properties of iodinating reagents [26]. Tubular reactors with enhanced heat transfer capabilities are preferred for continuous production [26].
The scale-up follows geometric scaling laws where volume increases as n³ while surface area increases as n². This relationship creates challenges for heat removal, as heat generation scales with volume while heat transfer scales with surface area [25].
Process Intensification
Process intensification strategies include the use of microreactor technology, enhanced mixing systems, and integrated reaction-separation units [28]. These approaches improve heat and mass transfer while reducing reactor volume requirements [28].
Microstructured reactors provide surface-area-to-volume ratios up to 50,000 m²/m³, enabling efficient heat transfer and precise temperature control. This technology is particularly beneficial for highly exothermic iodination reactions [28].
Safety and Environmental Considerations
Industrial iodination processes must address safety concerns related to iodine vapor exposure and potential formation of toxic by-products [26]. Scrubbing systems for iodine vapor containment and proper ventilation are essential safety features [26].
Environmental considerations include waste minimization through process optimization and implementation of green chemistry principles. The development of solvent-free and aqueous-based processes reduces organic waste streams and improves overall environmental performance [27].
Quality Control and Purification
Industrial production requires robust quality control systems to ensure consistent product quality [26]. In-line analytical methods such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy enable real-time monitoring of reaction progress and product purity [26].
Purification strategies for industrial-scale production include crystallization from appropriate solvents, column chromatography for high-purity applications, and distillation for volatile ester products. The choice of purification method depends on the required purity level and production scale [26].
Economic Considerations
The economic viability of industrial synthesis depends on raw material costs, energy requirements, and waste disposal expenses. Iodine represents a significant cost component, making efficient utilization and recovery systems essential for economic operation [29].